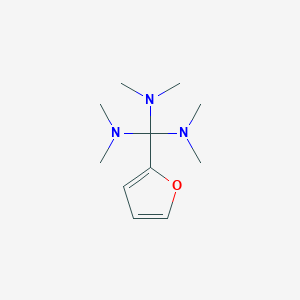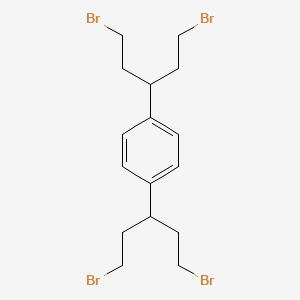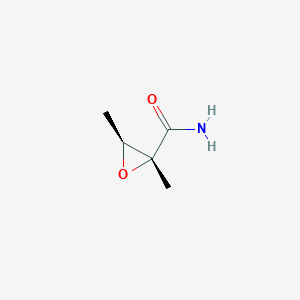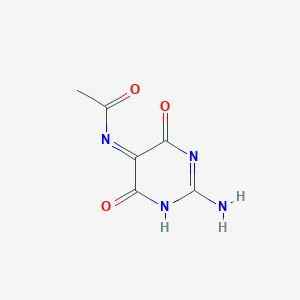
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-二氯-5-(2-羟基苯氧基)-2-甲基-3(2H)-吡啶酮 是一种杂环化合物,由于其独特的化学结构和性质,在各个科学领域引起了极大的兴趣
准备方法
合成路线和反应条件
4,6-二氯-5-(2-羟基苯氧基)-2-甲基-3(2H)-吡啶酮 的合成通常涉及在受控条件下将 4,6-二氯-5-(2-羟基苯氧基)-2-甲基吡啶-3-酮 与适当的试剂反应。 一种常见的方法包括使用二甲基亚砜 (DMSO) 和碳酸钾作为催化剂 。反应在惰性气氛下进行,以防止不必要的副反应。
工业生产方法
这种化合物的工业生产可能涉及使用类似的反应条件但针对更高产量和纯度进行优化的规模化合成。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4,6-二氯-5-(2-羟基苯氧基)-2-甲基-3(2H)-吡啶酮 会发生各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 亲核取代反应可能会发生,特别是在氯位置,使用甲醇钠或叔丁醇钾等试剂。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 甲醇钠,叔丁醇钾。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种取代的吡啶酮衍生物。
科学研究应用
4,6-二氯-5-(2-羟基苯氧基)-2-甲基-3(2H)-吡啶酮 在科学研究中具有广泛的应用:
化学: 用作合成更复杂杂环化合物的构建模块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 探索其治疗各种疾病(包括癌症和炎症性疾病)的治疗潜力。
工业: 用于开发具有特定性能的农用化学品和材料。
作用机制
4,6-二氯-5-(2-羟基苯氧基)-2-甲基-3(2H)-吡啶酮 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与活性位点结合抑制酶活性,或通过与结合位点相互作用调节受体功能。这些相互作用会导致细胞途径和生理反应发生变化。
相似化合物的比较
类似化合物
- 4,6-二氯-5-(2-甲氧基苯氧基)-2-甲基吡啶-3-酮
- 2,4-二氯-5-硝基吡啶
独特性
4,6-二氯-5-(2-羟基苯氧基)-2-甲基-3(2H)-吡啶酮 的独特之处在于其特定的取代模式以及同时存在氯和羟基苯氧基基团。这种官能团的组合赋予了独特的化学和生物学特性,使其成为各种应用中一种有价值的化合物。
属性
CAS 编号 |
485808-29-5 |
|---|---|
分子式 |
C11H8Cl2N2O3 |
分子量 |
287.10 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-15-11(17)8(12)9(10(13)14-15)18-7-5-3-2-4-6(7)16/h2-5,16H,1H3 |
InChI 键 |
VWCIJXUZICWNFA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C(=N1)Cl)OC2=CC=CC=C2O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)

![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)

